1-Bromo-5-butoxy-2,4-difluorobenzene
Description
1-Bromo-5-butoxy-2,4-difluorobenzene (C₁₀H₁₀BrF₂O) is a brominated aromatic compound featuring fluorine and butoxy substituents. The butoxy group (–O–C₄H₉) at the 5-position and bromine at the 1-position create steric and electronic effects that influence its reactivity and applications. This compound is primarily used as an intermediate in pharmaceutical and materials science research, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing complex organic frameworks . Its unique substitution pattern enhances solubility in organic solvents compared to non-alkoxy analogs, making it valuable in synthetic workflows.
Properties
IUPAC Name |
1-bromo-5-butoxy-2,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2O/c1-2-3-4-14-10-5-7(11)8(12)6-9(10)13/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKZZYRZUCBJJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-5-butoxy-2,4-difluorobenzene can be synthesized through a multi-step process involving the introduction of bromine, fluorine, and butoxy groups onto a benzene ring. One common synthetic route involves:
Nitration: Starting with a suitable benzene derivative, nitration can introduce nitro groups.
Reduction: The nitro groups can be reduced to amines.
Halogenation: Bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Fluorination: Fluorine atoms can be introduced using reagents like Selectfluor or through halogen exchange reactions.
Butoxylation: The butoxy group can be introduced via etherification using butanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions with optimized conditions to ensure high yield and purity. This may include continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-butoxy-2,4-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Bromo-5-butoxy-2,4-difluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration in drug discovery for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-5-butoxy-2,4-difluorobenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, its mechanism would involve interaction with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Structural Isomers and Halogen-Substituted Analogs
1-Bromo-2,4-difluorobenzene (C₆H₃BrF₂)
- Molecular Weight : 192.98 g/mol .
- Boiling Point : 150–151°C .
- Applications : A versatile building block in cross-coupling reactions. Lacks the butoxy group, resulting in lower solubility in polar solvents. Used in synthesizing fluorinated pharmaceuticals like Diflunisal via Suzuki-Miyaura coupling .
- Synthesis : Produced via Schiemann reaction and bromination with 40% yield and >98% purity, offering cost-effective scalability .
1-Bromo-3,4-difluorobenzene (C₆H₃BrF₂)
- Molecular Weight : 192.98 g/mol .
- Boiling Point: Not explicitly reported, but expected to be lower than butoxy-containing analogs due to reduced molecular bulk.
- Key Difference : Bromine at the 3-position alters regioselectivity in lithiation and coupling reactions. For example, lithiation of 1-bromo-2,4-difluorobenzene yields intermediates for carboxylation (e.g., 2,4-difluorobenzoic acid), whereas positional isomers may produce divergent products .
1-Bromo-5-chloro-2,4-difluorobenzene (C₆H₂BrClF₂)
- Molecular Weight : 227.43 g/mol .
- Applications : The chlorine substituent increases electrophilicity, enhancing reactivity in nucleophilic aromatic substitution compared to the butoxy analog. Used in agrochemical intermediates .
Alkoxy-Substituted Derivatives
1-Bromo-2,4-difluoro-5-methoxybenzene (C₇H₅BrF₂O)
- Key Difference : Methoxy (–OCH₃) vs. butoxy (–OC₄H₉) groups. The smaller methoxy group reduces steric hindrance, improving reaction rates in cross-couplings. However, the butoxy group enhances lipid solubility, beneficial in drug design .
1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene (C₈H₅BrF₄O)
- Molecular Weight : 289.03 g/mol .
- Applications : The trifluoromethyl group introduces strong electron-withdrawing effects, directing electrophilic substitutions to specific positions. Contrastingly, the butoxy group in the target compound is electron-donating, altering electronic profiles .
Reactivity in Cross-Coupling Reactions
The butoxy group’s electron-donating nature may slow oxidative addition in palladium-catalyzed reactions compared to electron-deficient analogs. However, improved solubility can offset kinetic drawbacks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
